
N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
カタログ番号 B2635214
CAS番号:
2109562-26-5
分子量: 326.331
InChIキー: GJAATAYYRGDJIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
Synthesis and Characterization
- Triazole derivatives, including those with a fluorophenyl group, have been synthesized and characterized for their structural and chemical properties. These compounds show promise in various biological activities and could be relevant to the chemical structure . Such studies typically involve methods like FTIR, NMR, X-ray diffraction, and DFT calculations (Saleem et al., 2018).
Biological Activities and Potential Applications
- The synthesized triazole derivatives exhibit moderate enzyme inhibition potential, which could be relevant for treating diseases like Alzheimer's and diabetes. The study of these compounds provides insights into the mechanism of drug binding and action, suggesting potential therapeutic applications (Saleem et al., 2018).
Crystal Structure Analysis
- Detailed crystal structure analysis of triazole derivatives is crucial for understanding their potential applications. Such studies involve analyzing the molecule's conformation and how it might interact with biological targets (Shukla et al., 2014).
Application in Bioimaging
- Triazole-based fluorescent probes, which can be derived from compounds similar to N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, have been designed for bioimaging. These probes demonstrate high selectivity and sensitivity, particularly for detecting Zn2+ ions in biological systems (Iniya et al., 2014).
Antimicrobial and Antifungal Activities
- Recent studies on fluorophenyl-containing triazoles have shown significant antimicrobial and antifungal activities. These properties make such compounds potential candidates for developing new antimicrobial agents (Бігдан, 2021).
特性
IUPAC Name |
N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-13-6-8-14(9-7-13)20-17(24)16-19-11-22(21-16)10-15(23)12-4-2-1-3-5-12/h1-9,11,15,23H,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAATAYYRGDJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Allyloxy)-butanal
63880-78-4

![3-[(4-bromophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2635133.png)


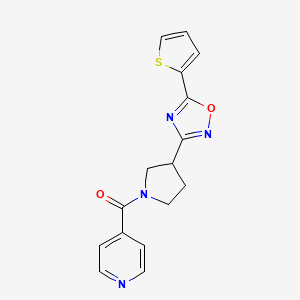
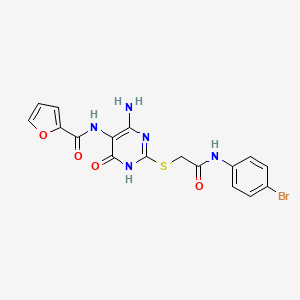
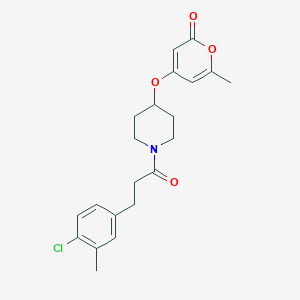


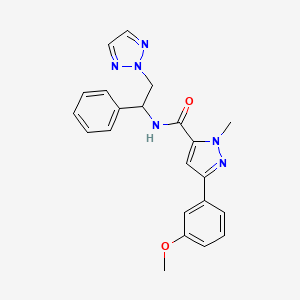
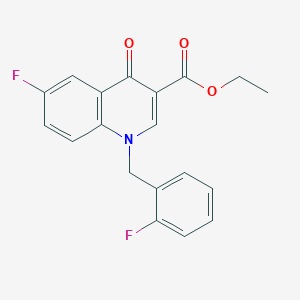
![benzo[c][1,2,5]thiadiazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2635151.png)
![Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2635152.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)